One paper describes the synthesis of a thiol-containing primaquine derivative, 8-[[4-(2-amino-3-mercaptopropionamido)-1-methylbutyl]amino]-6-methoxyquinoline, to enable linking it to a macromolecular carrier protein via a disulfide bond []. This derivative was coupled to serum albumin and lactosaminated serum albumin.
Another paper discusses the synthesis of trifluoroacetyl primaquine (M-8506), 6-methoxy-5-trifluoroacetyl-8-(4-methyl-butyl-amino)-aminoquinoline oxalate, for comparison with primaquine in terms of tissue schizontocidal action and acute toxicity [].
Primaquine acts by eradicating hypnozoites in the liver []. Its effect is dependent on the drug concentration in the target tissue []. It is the only widely available treatment to prevent relapses of Plasmodium vivax malaria []. The drug interferes with membrane recycling from endosomes to the plasma membrane through a direct interaction with endosomes, without involving neutralization of endosomal pH or osmotic swelling of endosomes []. The exact mechanism by which it exerts this effect is not fully understood.
Primaquine is metabolized in the liver [], and its metabolites, particularly primaquine-5,6-orthoquinone (5,6-POQ), are thought to be responsible for its hemolytic effects []. 5,6-POQ induces oxidative stress in red blood cells, leading to methemoglobin formation and hemolysis, particularly in individuals with G6PD deficiency [, ]. This hemolytic effect is thought to be due to the oxidation of glyceraldehyde 3-phosphate dehydrogenase (GAPDH), resulting in a blockage in glycolysis, increased dihydroxyacetone phosphate (DHAP) levels, and the formation of cytotoxic methylglyoxal []. Methylglyoxal oxidizes protein lysines to carboxymethyllysine (CML), the first step in the formation of advanced glycation end products (AGEs) []. AGEs are known to facilitate red blood cell clearance.
One study investigated the influence of solvent interactions on the absorption, fluorescence properties, and photostability of primaquine []. The first absorption band (n-π) of primaquine is only slightly dependent on the properties of the solvent, which is attributed to a strong, intramolecular hydrogen bond between the quinoline N and amine group in the ground state (S0) []. The study found that the excited singlet (S1) state of primaquine interacts more efficiently with the surrounding solvents than the S0 state [].
Transmission Blocking: Primaquine is a gametocytocide, effectively killing the sexual stages of Plasmodium parasites, thereby blocking malaria transmission [, , ]. Studies have investigated the use of primaquine, alone or in combination with other antimalarials, to reduce transmission potential after treatment [, ].
Drug Delivery: Primaquine has been incorporated into nanoparticle formulations using carriers like chitosan to improve its delivery to the liver and potentially enhance its efficacy while reducing side effects []. Other studies have investigated primaquine-loaded polyalkylcyanoacrylate nanoparticles for targeting intracellular Leishmania donovani [].
Treatment of Other Infections: Primaquine has shown in vitro activity against other pathogens []. Studies have explored its potential in treating Pneumocystis carinii pneumonia [] and Leishmania infections [].
Pharmacokinetic Studies: Numerous studies have investigated the pharmacokinetic properties of primaquine, including the impact of factors like food, grapefruit juice, and gender on its absorption and metabolism [, ]. This research helps optimize dosing regimens and understand the interplay with other drugs [].
Immunological Studies: Researchers have raised antibodies against primaquine in chickens for use in immunological assays, such as detecting primaquine in urine samples [].
Spinal Blockade: Research in rats has shown that primaquine, when administered intrathecally, can induce spinal sensory and motor blockade []. This finding suggests potential applications in pain management.
Optimizing Primaquine Regimens: Further research is needed to define optimal primaquine dosing strategies, balancing radical cure efficacy with safety concerns, particularly in G6PD deficient individuals [, ]. This includes exploring shorter, safer regimens and personalized dosing based on genetic factors like CYP2D6 polymorphisms, which influence primaquine metabolism [, ].
Developing Safer Analogues: Continued efforts are needed to develop primaquine analogues with improved safety profiles, particularly those with reduced hemolytic potential in G6PD deficient individuals [, ].
Exploring New Applications: Further research could investigate the potential of primaquine and its derivatives in treating other infections, including leishmaniasis [] and pneumocystis pneumonia [], and potentially expanding its use beyond malaria.
Understanding Mechanisms of Action and Resistance: Further investigation into the precise mechanisms of action of primaquine, its metabolites, and the development of resistance is crucial for optimizing its use and developing new therapeutic strategies. [, ].
Improving Drug Delivery Systems: Continued research into novel drug delivery systems, such as nanoparticles [, ], could further enhance the targeting and efficacy of primaquine while minimizing its side effects.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: